2,5-Dichloro-4-methoxybenzonitrile

Description

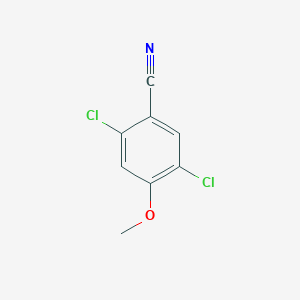

2,5-Dichloro-4-methoxybenzonitrile is a halogenated aromatic nitrile featuring two chlorine atoms at positions 2 and 5, a methoxy group at position 4, and a nitrile (-CN) substituent at position 1. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2,5-dichloro-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNFJRVRZCULIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79025-39-1 | |

| Record name | 2,5-dichloro-4-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methoxybenzonitrile typically involves the chlorination of 4-methoxybenzonitrile. One common method is the reaction of 4-methoxybenzonitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Oxidation: 2,5-Dichloro-4-methoxybenzaldehyde or 2,5-Dichloro-4-methoxybenzoic acid.

Reduction: 2,5-Dichloro-4-methoxybenzylamine.

Scientific Research Applications

2,5-Dichloro-4-methoxybenzonitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

(a) 3,5-Dichloro-4-methoxybenzonitrile (OT-2535)

- Structure : Differs in chlorine positions (3,5-dichloro vs. 2,5-dichloro in the target compound).

- Key Properties :

(b) 2,5-Dichloro-3-methoxyisonicotinic Acid (QB-2917)

- Structure : Replaces the benzonitrile core with an isonicotinic acid (pyridine-4-carboxylic acid) backbone.

- Key Properties :

(c) (3,5-Dichloro-2-methoxyphenyl)acetic Acid (QA-3639)

- Structure : Features an acetic acid side chain (-CH2COOH) instead of nitrile.

- Key Properties: Increased hydrophilicity compared to nitrile derivatives. Potential use in prodrug design or as a metabolite in pharmacokinetic studies .

Heterocyclic Analogues

(a) 4,5-Dichloro-3-methoxythiophene-2-carboxylic Acid (QV-2074)

Functional Group Variations

(a) 2,3-Dichloro-N-methylbenzamide (LD-1992)

- Structure : Replaces nitrile with N-methylamide (-CONHCH3).

- Key Properties: Amide group enables hydrogen bonding, improving solubility in polar solvents. Potential use as a protease inhibitor scaffold in medicinal chemistry .

Data Table: Comparative Analysis

| Compound Name | Core Structure | Substituents | Functional Groups | Purity | Key Applications |

|---|---|---|---|---|---|

| 2,5-Dichloro-4-methoxybenzonitrile | Benzene | 2,5-Cl; 4-OCH3; 1-CN | Nitrile | N/A | Pharmaceutical synthesis |

| 3,5-Dichloro-4-methoxybenzonitrile | Benzene | 3,5-Cl; 4-OCH3; 1-CN | Nitrile | 96% | Organic intermediates |

| 2,5-Dichloro-3-methoxyisonicotinic acid | Pyridine | 2,5-Cl; 3-OCH3; 4-COOH | Carboxylic acid | 98% | Metal-organic frameworks |

| 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid | Thiophene | 4,5-Cl; 3-OCH3; 2-COOH | Carboxylic acid | 95% | Materials science |

Research Findings and Implications

- Structural Isomerism : Chlorine positioning (e.g., 2,5 vs. 3,5 in benzonitriles) significantly impacts electronic properties and reactivity. For example, 3,5-dichloro derivatives may exhibit reduced steric hindrance in electrophilic substitution reactions compared to 2,5-isomers .

- Functional Group Influence : Nitriles (-CN) offer stability under basic conditions, whereas carboxylic acids (-COOH) enable solubility in aqueous systems, making them preferable for biological assays .

- Heterocyclic Cores : Thiophene-based analogues (e.g., QV-2074) demonstrate enhanced charge transport properties, highlighting their utility in electronic materials over benzene derivatives .

Biological Activity

2,5-Dichloro-4-methoxybenzonitrile (DCMB) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of the biological activity of DCMB, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

DCMB is characterized by its molecular structure, which includes two chlorine atoms and a methoxy group attached to a benzonitrile framework. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

DCMB has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound's efficacy against Staphylococcus aureus, particularly methicillin-resistant strains, highlights its potential as a lead compound in the development of new antibacterial agents.

Anticancer Activity

Research has also explored the anticancer properties of DCMB. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

The mechanism through which DCMB exerts its anticancer effects appears to involve the inhibition of key enzymes and receptors involved in cancer progression. Notably, it has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival in many cancers.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 15 | |

| MCF-7 (Breast cancer) | 20 | |

| HeLa (Cervical cancer) | 25 |

Case Studies

Several case studies have documented the effectiveness of DCMB in preclinical settings:

- In vitro Studies : A study evaluated the cytotoxic effects of DCMB on A549 lung cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 15 µM. The study suggested that DCMB induces apoptosis through the activation of caspase pathways .

- Synergistic Effects : Another investigation explored the combination of DCMB with existing chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines. This suggests that DCMB may serve as an adjuvant therapy in cancer treatment .

- Animal Models : Preliminary animal studies indicated that administration of DCMB resulted in tumor size reduction in xenograft models, further supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.